![molecular formula C15H12FN5O2 B5719664 N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as FPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FPTA is a tetrazole-based compound that has been studied extensively for its pharmacological effects and has shown promising results in various scientific studies.
Mécanisme D'action
FPTA acts as an inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. By inhibiting FAAH, FPTA increases the levels of endocannabinoids in the body, leading to various therapeutic effects.
Biochemical and Physiological Effects:
FPTA has been shown to have several biochemical and physiological effects. It has been shown to have analgesic effects, which can be attributed to the increase in endocannabinoid levels in the body. FPTA has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions. Additionally, FPTA has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPTA in lab experiments include its ability to selectively inhibit FAAH, which leads to an increase in endocannabinoid levels without affecting other neurotransmitter systems. FPTA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using FPTA in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FPTA. One potential direction is the development of FPTA-based drugs for the treatment of various conditions, including pain, inflammation, and anxiety disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of FPTA on the endocannabinoid system. Finally, the potential toxicity of FPTA needs to be further studied to determine its safety for use in humans.
Conclusion:
FPTA is a tetrazole-based compound that has shown promising results in various scientific studies. It has been shown to have inhibitory effects on FAAH, leading to an increase in endocannabinoid levels in the body. FPTA has several potential applications in the field of medicine, including the treatment of pain, inflammation, and anxiety disorders. However, further studies are needed to fully understand the mechanisms underlying its effects and its potential toxicity.
Méthodes De Synthèse
The synthesis of FPTA involves a multi-step process that includes the preparation of several intermediate compounds. The process starts with the preparation of 2-fluoroaniline, which is then reacted with 3-(1H-tetrazol-1-yl)phenol to obtain the intermediate compound. This intermediate is then reacted with chloroacetyl chloride to obtain the final product, FPTA.
Applications De Recherche Scientifique
FPTA has been extensively studied for its potential applications in the field of medicine. It has been shown to have inhibitory effects on the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. This inhibition of FAAH leads to an increase in the levels of endocannabinoids, which has been shown to have several therapeutic effects.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGNTEIBUFSRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.